molecular formula C26H38ClN5O8 B10775300 Macropa-NH2 hydrochloride

Macropa-NH2 hydrochloride

Cat. No.: B10775300
M. Wt: 584.1 g/mol
InChI Key: LFFSSMKPBQSWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macropa-NH2 hydrochloride is a ligand known for its nickel coordination activity, forming stable complexes with metals. It is a precursor to Macropa-NCS, a promising therapeutic radiopharmaceutical used in the treatment of soft tissue metastases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Macropa-NH2 hydrochloride involves the reaction of Macropa-NH2 with hydrochloric acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Macropa-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Macropa-NH2 hydrochloride has several scientific research applications:

Mechanism of Action

Macropa-NH2 hydrochloride exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form stable metal complexes and its role as a precursor to Macropa-NCS, a promising therapeutic radiopharmaceutical. Its stability and efficiency in forming complexes make it superior to other chelators like DOTA and EDTA .

Properties

IUPAC Name

4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFSSMKPBQSWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38ClN5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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